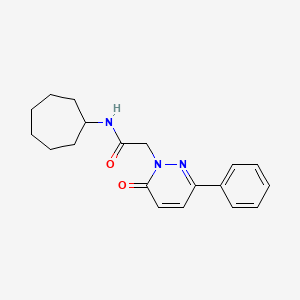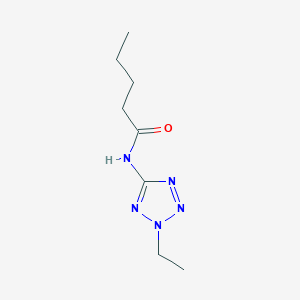![molecular formula C15H23N3O3S B4505432 1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4505432.png)
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide
説明
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14601278 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aromatic Nucleophilic Substitution Reactions : Research by Sekiguchi, Horie, and Suzuki (1988) demonstrates how the dimethylamino group of certain compounds can be rapidly replaced by primary amines, a reaction important in synthetic organic chemistry (Sekiguchi, Horie, & Suzuki, 1988).
Synthesis of Biologically Active Derivatives : Khalid et al. (2013) synthesized a series of biologically active derivatives of a similar compound. These derivatives showed potential activity against specific enzymes, highlighting their relevance in medicinal chemistry (Khalid et al., 2013).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) studied piperidine derivatives for their anti-acetylcholinesterase activity, an important area in the development of treatments for diseases like Alzheimer's (Sugimoto et al., 1990).
Antimicrobial Activity : Ghorab et al. (2017) synthesized and evaluated a series of compounds for their antibacterial and antifungal activities. These compounds displayed interesting antimicrobial properties, which are significant in the development of new antibiotics (Ghorab, Soliman, Alsaid, & Askar, 2017).
Heterocyclic Syntheses : Martin, Meth-Cohn, and Suschitzky (1974) explored the synthesis of a series of compounds with similar structural features. Their work contributes to the understanding of heterocyclic chemistry (Martin, Meth-Cohn, & Suschitzky, 1974).
Development of Antidepressants : Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, highlighting the role of compounds with similar structures in pharmaceutical development (Hvenegaard et al., 2012).
- have applications in materials science, particularly in the development of high-performance polymers with specific properties like solubility and thermal stability (Liu et al., 2013).
Pharmacological Analysis : Kline, Kusma, and Matuszewski (1999) described a method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the significance of similar compounds in analytical pharmacology (Kline, Kusma, & Matuszewski, 1999).
Neurological Research : Leonard and Osborne (1975) used a compound structurally related to 1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide in neurological research, specifically for detecting amino acids and serotonin in nervous tissue (Leonard & Osborne, 1975).
Synthesis of Hyperbranched Polymers : Yan and Gao (2000) developed a new strategy for the synthesis of hyperbranched polymers, again highlighting the versatility of compounds with similar structural features in polymer chemistry (Yan & Gao, 2000).
Biological Activity of Pyrazolidine Derivatives : Ahmed (2017) explored the synthesis of derivatives of a compound structurally related to the target compound, assessing their anti-inflammatory and antimicrobial activities (Ahmed, 2017).
Investigation of Tautomeric Behavior : Erturk et al. (2016) conducted a study to identify the tautomeric forms of a sulfonamide derivative, important in understanding the pharmaceutical and biological activities of such compounds (Erturk, Gumus, Dikmen, & Alver, 2016).
Photosensitive Polyimides Research : Fukushima, Oyama, and Tomoi (2003) developed soluble polyimides with photosensitive properties, useful in the field of material science for creating negative-tone images (Fukushima, Oyama, & Tomoi, 2003).
Optimization for CB1 Receptor Modulation : Khurana et al. (2014) optimized chemical functionalities of certain compounds to improve allosteric parameters for the cannabinoid receptor 1, significant in the development of therapies targeting this receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Hypoglycemic Benzoic Acid Derivatives : Grell et al. (1998) investigated the structure-activity relationships in a series of hypoglycemic benzoic acid derivatives, providing insights valuable for the development of new therapeutic agents for conditions like diabetes (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-7-4-5-9-14(12)16-15(19)13-8-6-10-18(11-13)22(20,21)17(2)3/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRXUPQSCNQEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4505369.png)


![1-ETHYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE](/img/structure/B4505392.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4505400.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B4505411.png)
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4505416.png)
![4-(imidazol-1-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4505429.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4505437.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4505447.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B4505455.png)
![N-cyclopropyl-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4505460.png)
